molecular formula C10H10Cl2O2 B12833757 4-(4-Chlorophenoxy)butanoyl chloride

4-(4-Chlorophenoxy)butanoyl chloride

Cat. No.: B12833757
M. Wt: 233.09 g/mol
InChI Key: ZPVJMCGSYYETGP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It belongs to the class of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenoxy)butanoyl chloride can be synthesized through the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-(4-Chlorophenoxy)butanoic Acid: Formed from hydrolysis.

    4-(4-Chlorophenoxy)butanol: Formed from reduction.

Scientific Research Applications

4-(4-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, allowing it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-chlorophenoxy)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJMCGSYYETGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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